Ethanol, 2-[(4-methylphenyl)sulfinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol, 2-[(4-methylphenyl)sulfinyl]- is an organic compound with the molecular formula C9H12O3S It is a derivative of ethanol where the hydrogen atom of the hydroxyl group is replaced by a 2-[(4-methylphenyl)sulfinyl] group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanol, 2-[(4-methylphenyl)sulfinyl]- typically involves the reaction of 4-methylbenzenesulfinic acid with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-Methylbenzenesulfinic acid} + \text{Ethylene oxide} \rightarrow \text{Ethanol, 2-[(4-methylphenyl)sulfinyl]-} ]
Industrial Production Methods
In an industrial setting, the production of ethanol, 2-[(4-methylphenyl)sulfinyl]- may involve the use of catalysts to enhance the reaction rate and yield. The process is typically carried out in large reactors under controlled temperature and pressure conditions to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethanol, 2-[(4-methylphenyl)sulfinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted ethanol derivatives depending on the nucleophile used.
Scientific Research Applications
Ethanol, 2-[(4-methylphenyl)sulfinyl]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethanol, 2-[(4-methylphenyl)sulfinyl]- involves its interaction with various molecular targets. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with polar functional groups.
Comparison with Similar Compounds
Similar Compounds
Ethanol, 2-[(4-methylphenyl)sulfonyl]-: A similar compound where the sulfinyl group is replaced by a sulfonyl group.
Ethanol, 2-[(4-methylphenyl)thio]-: A compound where the sulfinyl group is replaced by a thio group.
Uniqueness
Ethanol, 2-[(4-methylphenyl)sulfinyl]- is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties compared to its sulfonyl and thio analogs. The sulfinyl group can participate in specific redox reactions and interactions that are not possible with the sulfonyl or thio groups.
Properties
IUPAC Name |
2-(4-methylphenyl)sulfinylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2S/c1-8-2-4-9(5-3-8)12(11)7-6-10/h2-5,10H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLYNYMYUQSNHOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433732 |
Source
|
Record name | Ethanol, 2-[(4-methylphenyl)sulfinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87943-26-8 |
Source
|
Record name | Ethanol, 2-[(4-methylphenyl)sulfinyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.